[1,1'-Biphenyl]-2,2',5,5'-tetramine
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Overview
Description
[1,1’-Biphenyl]-2,2’,5,5’-tetramine: is an organic compound consisting of two connected phenyl rings with four amine groups attached at the 2, 2’, 5, and 5’ positions. This compound is part of the biphenyl family, known for its aromatic properties and structural versatility. The presence of multiple amine groups makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,5,5’-tetramine typically involves the coupling of substituted aniline derivatives. One common method is the Ullmann reaction, where aryl halides react with copper powder in the presence of a base to form the biphenyl structure. The reaction conditions often include high temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,2’,5,5’-tetramine may involve large-scale Ullmann reactions or other coupling reactions using palladium or nickel catalysts. These methods are optimized for high yield and purity, often requiring stringent control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,2’,5,5’-tetramine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, sulfonyl chlorides, acyl chlorides, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-2,2’,5,5’-tetramine is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its multiple amine groups make it a versatile intermediate in the synthesis of dyes, polymers, and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules. Its derivatives have shown potential in medicinal chemistry for the development of anti-cancer and anti-inflammatory drugs .
Industry: Industrially, [1,1’-Biphenyl]-2,2’,5,5’-tetramine is used in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various applications, including as a curing agent in epoxy resins and as an additive in lubricants .
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-2,2’,5,5’-tetramine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and other proteins. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Biphenyl: A simpler structure with no amine groups, used primarily as an intermediate in organic synthesis.
4,4’-Diaminobiphenyl: Similar structure with amine groups at the 4 and 4’ positions, used in the synthesis of polymers and dyes.
2,2’-Diaminobiphenyl: Amine groups at the 2 and 2’ positions, used in the production of pharmaceuticals and agrochemicals.
Uniqueness: [1,1’-Biphenyl]-2,2’,5,5’-tetramine is unique due to the presence of four amine groups, which significantly enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields, from organic synthesis to industrial applications .
Properties
CAS No. |
61604-21-5 |
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Molecular Formula |
C12H14N4 |
Molecular Weight |
214.27 g/mol |
IUPAC Name |
2-(2,5-diaminophenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H14N4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H,13-16H2 |
InChI Key |
RUIHYDJCUTVHMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=C(C=CC(=C2)N)N)N |
Origin of Product |
United States |
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